molecular formula C24H31N3O4S B4490840 1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE

1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE

Cat. No.: B4490840
M. Wt: 457.6 g/mol
InChI Key: YXWLXEAJYRLYKV-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a sulfonyl-benzoyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route begins with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then further reacted with 4-methylbenzenesulfonyl chloride to yield the final product. The overall yield of this route is approximately 45%, and the structure of the final product is confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS .

Chemical Reactions Analysis

1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

    Addition: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(2-METHOXYPHENYL)-4-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}PIPERAZINE can be compared with other similar compounds, such as:

These compounds highlight the unique aspects of this compound, particularly its potential for therapeutic applications and its versatile chemical reactivity.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-19-10-12-27(13-11-19)32(29,30)21-7-5-6-20(18-21)24(28)26-16-14-25(15-17-26)22-8-3-4-9-23(22)31-2/h3-9,18-19H,10-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWLXEAJYRLYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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